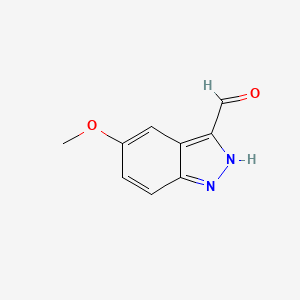

5-methoxy-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSWNKMMIYVNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435240 | |

| Record name | 5-methoxy-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169789-37-1 | |

| Record name | 5-Methoxy-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169789-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 5-methoxy-1H-indazole-3-carbaldehyde

An In-depth Technical Guide to 5-Methoxy-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic compound that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. Its rigid bicyclic indazole core, functionalized with both an electron-donating methoxy group and a reactive aldehyde moiety, makes it an exceptionally versatile synthetic intermediate.[1][2] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with key biological targets like protein kinases.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a field-proven synthetic protocol, its reactivity, and its critical role in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is typically a brownish-orange or yellowish crystalline solid at room temperature.[1][2][3] The presence of the methoxy group enhances its solubility and stability compared to the unsubstituted parent indazole, facilitating easier handling in a laboratory environment.[1][2]

Chemical Structure

The molecule consists of a benzene ring fused to a pyrazole ring, forming the indazole core. A methoxy group (-OCH₃) is attached at position 5, and a carbaldehyde group (-CHO) is at position 3.

Caption: Synthetic workflow from indole to indazole-3-carbaldehyde.

Experimental Protocol

This protocol is adapted from a validated procedure for the conversion of electron-rich indoles. [3][5]The self-validating nature of this protocol lies in the explicit purification step, which ensures the isolation of the target compound with high purity, confirmed by the expected physical state and yield.

Materials:

-

5-methoxy-1H-indole (441 mg, 3 mmol)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2N aq.)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether / Ethyl Acetate (8:2 mixture)

Procedure:

-

Preparation of Nitrosating Agent: In a flask cooled to 0 °C, slowly add 2N HCl to an aqueous solution of NaNO₂ under an inert atmosphere (e.g., argon). After 10 minutes, add DMF. This in-situ generation of nitrous acid is critical for initiating the reaction.

-

Reaction Initiation: Prepare a solution of 5-methoxy-indole (441 mg, 3 mmol) in DMF. Add this solution dropwise to the cold nitrosating agent mixture.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. The color of the mixture will typically change, indicating the progress of the reaction.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into ethyl acetate (EtOAc). Repeat the extraction three times to maximize recovery.

-

Washing: Wash the combined organic layers sequentially with water (3x) and then with brine. This removes residual acid, DMF, and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel. Elute with a petroleum ether/EtOAc (8:2) solvent system.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellowish solid (expected yield: ~480 mg, 91%). [3]

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile synthetic building block. [1][6]The aldehyde group is a reactive handle for a multitude of chemical transformations, while the indazole core provides the necessary scaffold for biological activity.

-

Kinase Inhibitors: The indazole nucleus is a key structural motif in numerous small-molecule kinase inhibitors used in oncology. [3][4]Marketed drugs such as Pazopanib and Axitinib feature this core. The aldehyde at the 3-position is a perfect precursor for constructing the complex side chains required for potent and selective binding to the ATP-binding pocket of kinases. [3]* Anti-Inflammatory and Anti-Cancer Agents: Researchers have extensively used this compound to synthesize novel drug candidates for anti-inflammatory and anti-cancer applications. [1][2]The N-H at the 1-position and the aldehyde at the 3-position allow for diverse functionalization, enabling the exploration of a wide chemical space to optimize pharmacological properties.

-

Neurological Disorders: It serves as an intermediate in the development of drugs targeting neurological disorders. [1][6]* Analytical and Material Science: Beyond pharmaceuticals, this compound has shown promise in the development of fluorescent probes and sensors for analytical chemistry. [1][2]It is also being explored for its potential in creating novel materials with unique electronic properties for advanced sensors and devices. [1][6]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.

GHS Hazard Statements: [7]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The compound is stable under recommended storage conditions (0–8 °C, dry environment). [1][2]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its unique combination of a biologically relevant indazole scaffold and a synthetically versatile aldehyde group provides chemists with a powerful platform for discovery. From synthesizing next-generation kinase inhibitors to developing novel materials and analytical probes, the properties and reactivity of this molecule ensure its continued importance in the fields of drug discovery, medicinal chemistry, and beyond.

References

- This compound | C9H8N2O2 | CID 10080895 - PubChem. (URL: [Link])

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (URL: [Link])

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchG

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde

Introduction: The Strategic Importance of 5-Methoxy-1H-indazole-3-carbaldehyde in Modern Drug Discovery

This compound is a pivotal molecular scaffold in the landscape of medicinal chemistry and pharmaceutical development. Its unique heterocyclic structure, featuring an indazole core with a methoxy substituent and a reactive carbaldehyde group, renders it an exceptionally versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] This intermediate is instrumental in the development of novel therapeutics, particularly in the realms of oncology, neurology, and inflammatory diseases.[1][3] The strategic placement of the aldehyde function at the C3 position provides a chemical handle for a multitude of synthetic transformations, enabling the construction of complex molecular architectures and the exploration of vast chemical spaces in the quest for new drug candidates.[4][5]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform the selection of the most appropriate method based on specific research and development needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through two primary strategies: the direct formylation of a pre-synthesized 5-methoxy-1H-indazole core or the construction of the indazole ring with the aldehyde functionality already incorporated or introduced in a one-pot fashion. Each approach carries its own set of advantages and challenges, which we will explore in detail.

Pathway 1: Nitrosation of 5-Methoxyindole - A Direct and Efficient Approach

One of the most direct and high-yielding methods for the synthesis of this compound is the nitrosation of 5-methoxyindole.[4][5] This reaction proceeds through a fascinating cascade of events, beginning with the electrophilic attack of a nitrosonium ion equivalent at the electron-rich C3 position of the indole ring.

Mechanistic Insights

The reaction is typically carried out in a slightly acidic medium using sodium nitrite as the nitrosating agent. The acid protonates sodium nitrite to form nitrous acid, which in turn generates the electrophilic nitrosonium ion (NO+). The reaction proceeds via the following key steps:

-

Electrophilic Attack: The C3 position of the 5-methoxyindole attacks the nitrosonium ion to form a resonance-stabilized cation.

-

Tautomerization: The intermediate tautomerizes to form a 3-nitrosoindole derivative.

-

Ring Opening and Rearrangement: Under the reaction conditions, the pyrrole ring of the indole undergoes cleavage, followed by a rearrangement.

-

Cyclization and Tautomerization: The rearranged intermediate then cyclizes to form the indazole ring, and a final tautomerization yields the desired this compound.[5]

This method is particularly advantageous due to its operational simplicity and the commercial availability of the starting material, 5-methoxyindole.

Experimental Protocol: Nitrosation of 5-Methoxyindole

The following protocol is adapted from a reported optimized procedure.[4][5]

Materials:

-

5-Methoxyindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2N aqueous solution)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate for elution

Procedure:

-

To a solution of sodium nitrite (8 equivalents) in deionized water and DMF at 0°C, slowly add 2N aqueous HCl (2.7 equivalents). Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

Prepare a solution of 5-methoxyindole (1 equivalent) in DMF.

-

Slowly add the 5-methoxyindole solution to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 times).

-

Combine the organic layers, wash with water (3 times), then with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Yield: This optimized procedure has been reported to provide a high yield of 91%.[4][5]

Data Summary: Nitrosation of 5-Methoxyindole

| Parameter | Value | Reference |

| Starting Material | 5-Methoxyindole | [4] |

| Key Reagents | NaNO₂, HCl, DMF | [4] |

| Reaction Time | ~5 hours | [4] |

| Temperature | 0°C to Room Temperature | [4] |

| Reported Yield | 91% | [4][5] |

Workflow Diagram: Nitrosation Pathway

Caption: Workflow for the synthesis of this compound via nitrosation of 5-methoxyindole.

Pathway 2: Vilsmeier-Haack Formylation of 5-Methoxy-1H-indazole

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This pathway involves the synthesis of the 5-methoxy-1H-indazole core first, followed by the introduction of the aldehyde group at the C3 position.

Synthesis of the 5-Methoxy-1H-indazole Precursor

The synthesis of 5-methoxy-1H-indazole typically starts from a substituted aniline, such as 2-methyl-4-methoxyaniline.[8][9] The key steps involve diazotization followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole

Materials:

-

2-Methyl-4-methoxyaniline

-

Sodium Nitrite (NaNO₂)

-

Acetic Acid

-

Chloroform

-

Saturated Aqueous Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Methanol

Procedure:

-

Dissolve 2-methyl-4-methoxyaniline in acetic acid and cool the solution in an ice-water bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 25°C.

-

After the addition, continue stirring the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with chloroform.

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol mixture as the eluent to obtain 5-methoxy-1H-indazole.[9]

Mechanistic Insights of Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[10][11]

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[11]

-

Electrophilic Aromatic Substitution: The electron-rich 5-methoxy-1H-indazole attacks the Vilsmeier reagent at the C3 position, leading to the formation of an iminium ion intermediate.

-

Hydrolysis: The iminium ion is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[7]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

5-Methoxy-1H-indazole

-

Dimethylformamide (DMF)

-

Phosphorus Oxychloride (POCl₃)

-

Appropriate solvent (e.g., Dichloromethane)

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

Cool a solution of DMF in the chosen solvent to 0°C.

-

Slowly add POCl₃ to the DMF solution while maintaining the temperature at 0°C to form the Vilsmeier reagent.

-

Add a solution of 5-methoxy-1H-indazole in the same solvent to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.

-

Purify the crude product by column chromatography or recrystallization.

Data Summary: Vilsmeier-Haack Formylation

| Parameter | Value | Reference |

| Starting Material | 5-Methoxy-1H-indazole | [8][9] |

| Key Reagents | DMF, POCl₃ | [6][7] |

| Reaction Time | Varies (several hours) | [7] |

| Temperature | 0°C to Room Temperature | [7] |

| Expected Yield | Generally good for electron-rich substrates | [6] |

Reaction Pathway Diagram: Vilsmeier-Haack Formylation

Caption: Two-stage synthesis of this compound via the Vilsmeier-Haack reaction.

Comparative Analysis of Synthetic Pathways

| Feature | Nitrosation of 5-Methoxyindole | Vilsmeier-Haack Formylation |

| Number of Steps | One-pot from 5-methoxyindole | Multi-step (synthesis of indazole precursor first) |

| Starting Materials | Commercially available 5-methoxyindole | Requires synthesis of 5-methoxy-1H-indazole |

| Yield | High (reported at 91%) | Generally good, but can be variable |

| Scalability | Potentially scalable with careful control of addition rates and temperature | Well-established and scalable industrial reaction |

| Safety Considerations | Use of sodium nitrite and acid requires careful handling. | POCl₃ is highly corrosive and moisture-sensitive. |

| Substrate Scope | Specific to indoles and other electron-rich heterocycles. | Broad applicability to a wide range of electron-rich aromatics. |

Conclusion: Selecting the Optimal Synthetic Route

The choice between the nitrosation of 5-methoxyindole and the Vilsmeier-Haack formylation of 5-methoxy-1H-indazole for the synthesis of this compound will depend on several factors, including the availability of starting materials, desired scale of production, and the specific expertise and equipment available in the laboratory.

The nitrosation route offers a more direct and efficient pathway with a high reported yield, making it an attractive option for laboratory-scale synthesis. The Vilsmeier-Haack reaction, while involving an additional step for the synthesis of the indazole precursor, is a robust and widely applicable method that may be more suitable for larger-scale production and for the synthesis of a broader range of substituted indazole-3-carbaldehydes.

Ultimately, both pathways provide viable and effective means to access this crucial building block in drug discovery. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving successful and reproducible results.

References

- Vertex AI Search. (n.d.). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.

- ChemicalBook. (2025). 5-METHOXY-1H-INDAZOLE | 94444-96-9.

- Chem-Impex. (n.d.). 5-méthoxy-1H-indazole-3-carbaldéhyde.

- Lam, B. V., Berhault, Y., Stiebing, S., Fossey, C., Cailly, T., Collot, V., & Fabis, F. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128.

- Chem-Impex. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound | 169789-37-1.

- RSC Publishing. (2018).

- ChemicalBook. (n.d.). 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis.

- RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Vertex AI Search. (n.d.). 5-Methoxy-1H-indazole: Your Key Intermediate for Advanced Organic Synthesis.

- ChemicalBook. (n.d.). 5-Methoxy-3-indazolecarboxylic acid synthesis.

- ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.

- RSC Publishing. (2018).

- Benchchem. (n.d.). 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4.

- Chem-Impex. (n.d.). 1H-Indazole-3-carbaldehyde.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Arkivoc. (n.d.). The extended Vilsmeier reaction of dimethoxy-activated indoles.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- ResearchGate. (2025). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

CAS number for 5-methoxy-1H-indazole-3-carbaldehyde

An In-Depth Technical Guide to 5-Methoxy-1H-indazole-3-carbaldehyde (CAS: 169789-37-1)

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its indazole core, functionalized with a reactive aldehyde group and an electron-donating methoxy group, makes it a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies, present validated analytical data, and outline its pivotal role as a building block for complex, biologically active molecules, particularly kinase inhibitors.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational for its effective use in research and development. This compound is distinguished by the CAS Number 169789-37-1.[1][2][3] Its key identifiers and properties are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 169789-37-1 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| Synonyms | 5-Methoxy-1H-indazole-3-carboxaldehyde, 3-Formyl-5-methoxy-1H-indazole | [3] |

| PubChem CID | 10080895 | [1][4] |

| MDL Number | MFCD06738288 | [1][3] |

Table 2: Physicochemical and Handling Data

| Property | Value | Source(s) |

| Appearance | Brownish-orange solid | [1][2] |

| Purity | ≥95% (HPLC) or ≥98% | [1][2][3] |

| Storage Conditions | Store at 0-8 °C in a dry, sealed container, preferably under an inert gas. | [1][2][5] |

Significance and Applications in Research and Development

The true value of this compound lies in its utility as a molecular scaffold and synthetic precursor. The indazole ring is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations.[6][7]

-

Medicinal Chemistry : It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for anti-cancer therapies.[1][7] The indazole scaffold is a key pharmacophore that can effectively target the ATP-binding pocket of various kinases.

-

Drug Discovery : Beyond oncology, this compound serves as a starting point for agents targeting neurological disorders and inflammatory conditions.[1]

-

Biochemical Research : It is employed in studies to probe the structure-activity relationships (SAR) of indazole derivatives and their effects on cellular processes.[1]

-

Materials Science : The unique electronic properties of the indazole system make this compound a candidate for the development of novel organic materials for sensors and electronic devices.[1][2]

Caption: Versatile applications of this compound.

Synthesis and Reaction Mechanisms

Optimized Synthesis via Nitrosation of 5-Methoxyindole

The synthesis of 1H-indazole-3-carboxaldehydes from indole precursors is a powerful transformation. Historically, this reaction gave poor yields with electron-rich indoles. However, an optimized procedure using a slow addition of acid in a slightly acidic environment provides a robust and efficient route to compounds like this compound.[6][7]

Causality of the Method: The methoxy group at the 5-position makes the indole ring electron-rich, which can lead to side reactions under harsh acidic conditions. The reported method utilizes very mild conditions, involving the nitrosation of the indole. This proceeds through an oxime intermediate, which triggers a ring-opening of the pyrrole moiety, followed by a ring-closing cyclization to form the thermodynamically stable indazole ring system.[6] This controlled approach is critical for achieving high yields with sensitive substrates.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol (Adapted from RSC Advances, 2018) [6][7]

-

Preparation : Dissolve 5-methoxyindole (e.g., 441 mg, 3 mmol) in a suitable solvent mixture like dioxane and water.

-

Reaction Initiation : To this solution, add sodium nitrite (NaNO₂).

-

Controlled Acidification : Slowly add a dilute acid (e.g., acetic acid) to the mixture at room temperature. The slow addition is crucial to maintain mild conditions and prevent degradation.

-

Reaction Monitoring : Stir the reaction for approximately 3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, extract the mixture with ethyl acetate (EtOAc) three times.

-

Washing : Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude solid by column chromatography on silica gel to yield the pure this compound.

Downstream Synthetic Utility

The aldehyde functional group is a gateway to immense molecular diversity. It readily participates in a variety of classic organic reactions, allowing for the elaboration of the 3-position of the indazole core.

-

C-C Bond Formation : Undergoes Knoevenagel and Wittig condensations to form alkenes.[6][8]

-

Reduction : Can be easily reduced to a primary alcohol (5-methoxy-1H-indazol-3-yl)methanol) using reducing agents like sodium borohydride.

-

Reductive Amination : Reacts with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively.

-

Heterocycle Formation : Acts as an electrophile in cyclization reactions to form fused or appended heterocycles like oxazoles, thiazoles, or benzimidazoles.[6][8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 169789-37-1 | this compound - Synblock [synblock.com]

- 4. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of 5-Methoxy-1H-indazole-3-carbaldehyde Derivatives

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Among these, derivatives originating from 5-methoxy-1H-indazole-3-carbaldehyde represent a particularly promising class of molecules. This key intermediate, characterized by a reactive aldehyde group at the 3-position and an electron-donating methoxy group at the 5-position, serves as a versatile building block for creating structurally diverse libraries of compounds.[4][5][6] This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, with a focus on their applications in oncology and microbiology. Detailed experimental protocols and mechanistic insights are provided for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][7] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical relevance.[1][8] The indazole structure can act as a bioisostere for indoles, offering unique hydrogen bonding capabilities that are crucial for interacting with biological targets like protein kinases.[6] The this compound intermediate is particularly valuable because the methoxy group can influence solubility and metabolic stability, while the aldehyde function provides a convenient handle for synthetic elaboration.[5]

Synthetic Strategies for Derivatization

The primary route to synthesizing this compound involves the nitrosation of 5-methoxy-indole under mild acidic conditions.[6] This method efficiently converts the indole precursor into the desired indazole-3-carboxaldehyde with high yields.[6]

Once the core aldehyde is obtained, it serves as a launching point for a multitude of chemical transformations to generate diverse derivatives. Standard synthetic methodologies include:

-

Reductive Amination: To introduce various amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold.

-

Knoevenagel Condensation: For reaction with active methylene compounds.

-

Cyclocondensation Reactions: To build additional heterocyclic rings (e.g., oxazoles, thiazoles, benzimidazoles) onto the indazole core.[6]

These reactions allow for systematic modification of the 3-position, which is critical for exploring the structure-activity relationships of the resulting compounds.

Workflow for Derivative Synthesis

The following diagram illustrates a generalized synthetic workflow starting from the this compound core.

Caption: Generalized synthetic pathways from the core aldehyde.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has focused on the development of indazole derivatives as anticancer agents.[7][8][9][10] These compounds often exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8] Dysregulation of kinases is a hallmark of many cancers.[8]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Indazole derivatives have been identified as potent inhibitors of various kinases, including Tyrosine Kinases (e.g., VEGFR, FGFR) and Serine/Threonine Kinases (e.g., Aurora kinases).[8] The indazole scaffold can form key hydrogen bonds within the ATP-binding pocket of these enzymes, leading to their inhibition.

Beyond direct kinase inhibition, certain 5-methoxy-indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study demonstrated that a potent derivative, compound 2f , promoted apoptosis in breast cancer cells by:

-

Increasing levels of reactive oxygen species (ROS).[9]

-

Decreasing the mitochondrial membrane potential.[9]

-

Upregulating pro-apoptotic proteins like Bax and cleaved caspase-3.[9][10]

This cascade of events ultimately leads to the controlled elimination of cancer cells.

Signaling Pathway for Apoptosis Induction

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Unlocking the Therapeutic Potential of 5-Methoxy-1H-indazole-3-carbaldehyde: A Strategic Guide to Target Identification and Validation

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutics.[1][2][3] 5-methoxy-1H-indazole-3-carbaldehyde, while primarily known as a synthetic intermediate, represents a frontier of untapped therapeutic potential.[4] The absence of established biological targets for this specific molecule necessitates a structured, hypothesis-driven approach to its investigation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will delve into the rationale for prioritizing specific target classes based on the established pharmacology of the indazole core, and present a phased, multi-faceted experimental workflow, from initial in silico screening to definitive, unbiased proteomic validation.

The Indazole Scaffold: A Proven Pharmacophore

The indazole ring system, a fusion of benzene and pyrazole rings, is a structural motif present in a wide array of pharmacologically active agents.[1][5] Its rigid structure and capacity for critical hydrogen bonding interactions make it an ideal anchor for binding to enzyme active sites and receptors.[3] This has led to the successful development of indazole-containing drugs across multiple therapeutic areas, including oncology, inflammation, and neurology.[6][7][8]

Prominent examples of FDA-approved drugs underscore the versatility of the indazole core:

-

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), functioning as an anti-angiogenesis agent in the treatment of advanced renal cell carcinoma.[9][10][11]

-

Niraparib (Zejula®): A highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which leverages the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA mutations.[12][13][14][15]

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor affecting VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[16][17][18]

Given that the indazole nucleus can act as an effective ATP surrogate, protein kinases represent a primary and highly probable class of targets.[3][16] Additionally, the success of Niraparib highlights the potential for indazoles to interact with other critical enzyme families involved in DNA repair and cell signaling.[19][20][21]

Hypothesis-Driven Target Exploration

Based on the established precedent of the indazole scaffold, we can formulate a strong hypothesis that this compound is likely to exhibit inhibitory activity against one or more of the following protein families:

-

Protein Kinases: This is the most prominent target class for indazole derivatives.[7][16] The compound's structure suggests it could compete for the ATP-binding site of various kinases involved in oncogenic signaling pathways, such as receptor tyrosine kinases (e.g., VEGFR, FGFR), serine/threonine kinases (e.g., Aurora kinases, GSK-3), and non-receptor tyrosine kinases (e.g., Bcr-Abl).[9][16][17]

-

Poly(ADP-ribose) Polymerases (PARP): The indazole core of Niraparib is crucial for its interaction with the PARP active site.[13][14] It is plausible that this compound could also engage with PARP-1 or PARP-2, suggesting a potential role in cancers with homologous recombination deficiencies.[12][22]

This hypothesis-driven approach allows for the initial use of focused, efficient screening methods before proceeding to broader, unbiased techniques.

A Phased Experimental Framework for Target Deconvolution

We propose a systematic, four-phase workflow to efficiently identify and validate the molecular targets of this compound. This framework is designed to build a robust evidence base, moving from broad, predictive methods to highly specific, physiologically relevant confirmation.

Phase 1: In Silico and High-Throughput Screening

The objective of this initial phase is to rapidly survey a wide range of potential targets to identify the most promising candidates for further investigation.

1.1. Computational Docking:

-

Protocol:

-

Prepare a 3D structure of this compound.

-

Assemble virtual libraries of the crystal structures of human protein kinases and PARP family enzymes.

-

Perform molecular docking simulations to predict the binding energy and interaction modes of the compound within the ATP-binding pocket of kinases and the NAD+ binding site of PARPs.

-

Rank potential targets based on predicted binding affinity and favorable interactions.

-

1.2. High-Throughput Kinome Screening:

-

Rationale: Broad screening against a large panel of kinases is essential to understand the compound's potency and selectivity profile early in the discovery process.[24][25] Competition binding assays are a robust method for this purpose.

-

Protocol (Example using a KINOMEscan® approach):

-

Submit this compound to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology).[26][27]

-

Perform a competition binding assay screen (e.g., scanMAX panel) against a comprehensive panel of over 400 human kinases.[27]

-

The compound is tested at a fixed concentration (e.g., 1 or 10 µM) to measure its ability to displace a reference ligand from the active site of each kinase.

-

Results are reported as percent of control, with lower percentages indicating stronger binding interactions.

-

Phase 2: Biochemical and Biophysical Validation

This phase aims to confirm the direct interaction and quantify the inhibitory potency of the compound against the top hits identified in Phase 1.

2.1. Biochemical Potency Assays (IC50 Determination):

-

Rationale: Determining the half-maximal inhibitory concentration (IC50) is the gold standard for quantifying a compound's potency against a specific enzyme.[28]

-

Protocol (Generic Kinase Assay):

-

To a multi-well plate, add the purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.

-

Add this compound across a range of concentrations (e.g., 10-point serial dilution).

-

Incubate the reaction for a predetermined time at the optimal temperature.

-

Stop the reaction and quantify substrate phosphorylation using an appropriate detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or specific antibodies).

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

2.2. Biophysical Binding Confirmation:

-

Rationale: Biophysical methods confirm direct physical interaction between the compound and the target protein, independent of enzyme activity. This helps to rule out artifacts from the biochemical assay.

-

Protocol (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein (e.g., kinase) onto a sensor chip.

-

Flow a series of concentrations of this compound over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

-

Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

-

| Parameter | Methodology | Purpose |

| Binding Affinity (Predicted) | Molecular Docking | In silico prioritization of potential targets |

| Binding Interaction (% Ctrl) | Kinome Profiling | High-throughput experimental screen for initial hits |

| Potency (IC50) | Biochemical Enzyme Assay | Quantifies functional inhibition of the target |

| Binding Kinetics (KD) | Surface Plasmon Resonance | Confirms direct physical binding and measures affinity |

Phase 3: Cellular Target Engagement and Pathway Analysis

This critical phase assesses whether the compound engages its intended target within the complex environment of a living cell and produces the expected downstream biological effects.

3.1. Cellular Target Engagement:

-

Rationale: It is essential to confirm that the compound can penetrate the cell membrane and bind to its target in a physiological context.

-

Protocol (NanoBRET™ Target Engagement Assay):

-

Genetically fuse the target kinase to NanoLuc® luciferase and express this construct in a suitable human cell line (e.g., HEK293).[25]

-

Treat the cells with a cell-permeable fluorescent tracer that binds to the target kinase.

-

Add this compound at various concentrations.

-

If the compound binds to the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Measure the BRET signal to quantify target occupancy by the compound in living cells.

-

3.2. Downstream Pathway Modulation:

-

Rationale: An active kinase inhibitor should reduce the phosphorylation of its known downstream substrates. Western blotting is a standard method to visualize this effect.

-

Protocol (Western Blot):

-

Treat cultured cancer cells known to rely on the target kinase's signaling pathway with varying concentrations of the compound.

-

After a suitable incubation period, lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate.

-

Also, probe a parallel blot with an antibody for the total amount of the substrate protein to serve as a loading control.

-

A dose-dependent decrease in the phospho-protein signal indicates successful inhibition of the pathway in cells.

-

Phase 4: Unbiased Target Identification

While the hypothesis-driven approach is efficient, it may miss novel or unexpected targets ("off-targets"). Unbiased chemical proteomics methods can identify the full spectrum of protein interactions.[29][30][31]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Axitinib - Wikipedia [en.wikipedia.org]

- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Axitinib used for? [synapse.patsnap.com]

- 12. urology-textbook.com [urology-textbook.com]

- 13. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 20. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. cancerresearchuk.org [cancerresearchuk.org]

- 23. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. kinaselogistics.com [kinaselogistics.com]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 29. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 30. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. europeanreview.org [europeanreview.org]

literature review on 5-methoxy-1H-indazole-3-carbaldehyde research

An In-Depth Technical Guide to 5-Methoxy-1H-indazole-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in modern medicinal chemistry, with a significant majority of FDA-approved small-molecule drugs featuring these core structures.[1] Among these, the indazole (or benzopyrazole) ring system has emerged as a "privileged scaffold," prized for its ability to act as a bioisostere for native structures like indoles.[2][3] Indazoles present a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions within the hydrophobic pockets of biological targets such as protein kinases.[2] This has led to the successful development of marketed drugs, including the kinase inhibitors axitinib (Inlyta®) and pazopanib (Votrient®).[2]

Within this valuable class of compounds, This compound stands out as a critical and versatile intermediate.[4][5] Its structure combines the biologically significant indazole core with a methoxy group at the 5-position—a common feature for modulating electronic properties and metabolic stability—and a highly reactive carbaldehyde group at the 3-position. This aldehyde function serves as a synthetic linchpin, allowing for extensive chemical elaboration to build a diverse library of complex, polyfunctionalized molecules. This guide provides a comprehensive overview of its synthesis, characterization, chemical reactivity, and pivotal role in contemporary research and drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in a laboratory setting. The methoxy group contributes to its solubility and stability, facilitating easier handling.[4][6]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [4][7] |

| Molecular Weight | 176.17 g/mol | [4][7] |

| IUPAC Name | This compound | [5][7] |

| CAS Number | 169789-37-1 | [4][5] |

| Appearance | Brownish orange or yellowish solid | [2][4] |

| InChI Key | MUSWNKMMIYVNJY-UHFFFAOYSA-N | [5][7] |

Synthesis: A Robust Protocol via Indole Nitrosation

The efficient synthesis of 1H-indazole-3-carboxaldehydes is crucial for their application. A highly effective and general method involves the nitrosation of corresponding indole precursors in a mildly acidic environment.[2] This approach is particularly advantageous as it proceeds under gentle conditions, tolerates a range of functional groups, and minimizes the side reactions often encountered in other synthetic routes. The conversion of 5-methoxy-indole to this compound is a prime example of this strategy's success, achieving high yields.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 5-methoxy-1H-indazole-3-carbaldehyde for Pharmaceutical Research

Introduction: The Scientific Context and Inherent Risks

5-methoxy-1H-indazole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its indazole core is a privileged scaffold found in numerous compounds investigated for anti-cancer, anti-inflammatory, and neurological applications.[1][2][3] The presence of a reactive carbaldehyde group at the 3-position and a methoxy group at the 5-position makes it a versatile intermediate for synthesizing more complex, biologically active molecules.[1][4]

However, this same chemical reactivity, coupled with the inherent biological activity of the indazole class, necessitates a rigorous and informed approach to its handling. This guide provides an in-depth analysis of the safety profile, handling protocols, and emergency procedures for this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding, not just procedural compliance.

Section 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and determine appropriate storage and handling measures.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | 5-Methoxy-1H-indazole-3-carboxaldehyde | PubChem[5] |

| CAS Number | 169789-37-1 | Chem-Impex[6] |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[5] |

| Molecular Weight | 176.17 g/mol | PubChem[5] |

| Appearance | Brownish-orange solid | Chem-Impex[1] |

| Purity | ≥ 95% (HPLC) | Chem-Impex[6] |

Section 2: GHS Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5][7]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[5][7]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[5][7]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) , H335: May cause respiratory irritation.[5]

Toxicological Insights: The observed hazards are consistent with the compound's structure. The aldehyde functional group can be irritating to mucous membranes and skin. As a fine, potentially airborne powder, it poses a respiratory risk. The "Harmful if swallowed" classification underscores the need to prevent ingestion through strict hygiene practices. While specific toxicological studies on this exact molecule are not widely published, the general class of indazole derivatives is known for potent biological activity, warranting a cautious approach to minimize any potential systemic effects from exposure.[2][8]

Section 3: Protocols for Safe Handling and Storage

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following protocols are designed with this principle in mind.

Engineering Controls and Workspace Preparation

The primary line of defense is to control the chemical at its source.

-

Ventilation: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

-

Workspace Demarcation: Designate a specific area for working with this compound to prevent cross-contamination. Ensure the area is free of clutter and incompatible materials.

-

Safety Equipment: Confirm that a calibrated eyewash station and safety shower are immediately accessible and unobstructed before beginning work.[9]

Storage and Stability Considerations

Correct storage is critical for both safety and maintaining the chemical's integrity.

-

Temperature: Store containers tightly closed in a cool, dry, and well-ventilated area at a temperature of 0-8 °C.[1][6]

-

Atmosphere: For long-term storage, keeping the compound under an inert gas like argon or nitrogen is advisable to prevent potential oxidative degradation.[7]

-

Light Sensitivity: Indazole ring systems can be susceptible to photodegradation.[10] Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could catalyze degradation or vigorous reactions.

Step-by-Step Handling Workflow

The following workflow explains the causality behind each step, ensuring a comprehensive understanding of the safety measures.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used correctly. The choice of PPE should be based on a thorough risk assessment of the procedures being performed.

-

Hand Protection: Wear nitrile or neoprene gloves that have been inspected for tears or holes before use. Avoid latex gloves. If contact occurs, change gloves immediately after washing hands.[7][8]

-

Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[7]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: Not typically required if work is performed within a fume hood. If engineering controls fail or for large-scale work, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter may be necessary.

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Spill Response Protocol

A calm and methodical response is essential for safely managing a chemical spill.

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Segregation: Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Consult EHS: Do not dispose of this chemical down the drain or in regular trash.[12] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

References

- This compound | C9H8N2O2 | CID 10080895.

- 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1. Chemsrc. [Link]

- CID 157980671 | C20H18N2O4.

- MSDS of this compound. Molbase. [Link]

- INDOFINE Chemical Company, Inc. - Safety Data Sheet. INDOFINE Chemical Company, Inc. [Link]

- Safety Data Sheet - 6-Methoxy-1H-indazole-5-carboxylic acid. Angene Chemical. [Link]

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, MDPI. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, Royal Society of Chemistry. [Link]

- N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. indofinechemical.com [indofinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. capotchem.cn [capotchem.cn]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-1H-indazole-3-carbaldehyde

Introduction: The Strategic Importance of 5-Methoxy-1H-indazole-3-carbaldehyde in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest within the pharmaceutical and life sciences sectors. Its indazole core is a "privileged scaffold" in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors developed for oncology.[1] The functional group arrangement—a nucleophilic indazole ring system, an electron-donating methoxy group, and a reactive aldehyde handle—makes it a versatile intermediate for the synthesis of complex drug candidates.[2] It serves as a key starting material in the development of therapeutics targeting neurological disorders, inflammation, and cancer.[3]

The efficacy of any compound in a drug development pipeline, from initial screening to formulation, is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. A thorough understanding of how this compound behaves in various solvent systems and under different environmental stressors is paramount for designing robust synthetic routes, ensuring data reproducibility in biological assays, and developing stable formulations.

This guide provides an in-depth analysis of the solubility and stability profiles of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not only theoretical insights but also actionable, field-proven experimental protocols to empower confident and effective handling of this valuable compound.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical characteristics, which are summarized below. These parameters are the primary determinants of its broader solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | Brownish-orange solid | [3] |

| Purity (Typical) | ≥ 95% (HPLC) | [3] |

| CAS Number | 169789-37-1 | [4] |

| Recommended Storage | Store at 0-8 °C, protected from light | [3] |

Solubility Profile: From Theoretical Prediction to Experimental Validation

The solubility of an active pharmaceutical ingredient (API) or intermediate dictates its utility in both synthetic reactions and biological assays. The structure of this compound suggests moderate polarity. The indazole ring provides hydrogen bond donor and acceptor sites, while the methoxy and aldehyde groups add polarity. However, the fused bicyclic aromatic system contributes significant hydrophobicity.

While vendor information qualitatively notes that the methoxy group enhances solubility for easier handling[3], precise quantitative data in common laboratory solvents is not extensively published. Therefore, experimental determination is crucial.

Causality Behind Solvent Selection

-

Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): These are often the first choice for creating high-concentration stock solutions. Their polarity is sufficient to disrupt the crystal lattice of the solid, and their aprotic nature prevents reactive degradation (e.g., hemiacetal formation) with the aldehyde group. DMSO is particularly effective due to its high solubilizing power for a wide range of organic molecules.

-

Alcohols (Ethanol, Methanol): These protic solvents can also be effective due to their ability to hydrogen bond with the indazole nitrogen and carbonyl oxygen. They are often used in subsequent dilutions for biological assays, though the potential for acetal formation under acidic conditions should be considered over long-term storage.

-

Aqueous Buffers: Solubility in aqueous media is expected to be low and highly pH-dependent. The indazole ring has a pKa, and protonation or deprotonation can significantly alter solubility. Generally, solubility is lowest near the isoelectric point and increases in acidic or basic conditions, but this must be balanced with pH-dependent stability.

Experimental Workflow for Solubility Determination

To ensure reproducible results in screening and synthesis, a standardized protocol for solubility determination is essential. The isothermal shake-flask method is a gold-standard approach.

Caption: Isothermal shake-flask workflow for solubility assessment.

Step-by-Step Protocol: Solubility Determination

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials. The amount should be sufficient to ensure saturation.

-

Solvent Addition: Accurately pipette a defined volume (e.g., 1.0 mL) of each test solvent (e.g., DMSO, ethanol, acetonitrile, pH-adjusted buffers) into the corresponding vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase to fall within the linear range of a pre-calibrated HPLC-UV standard curve.

-

Calculation: Use the concentration determined by HPLC and the dilution factor to calculate the solubility in the original solvent, typically expressed in mg/mL or µg/mL.

Anticipated Solubility Data Summary

This table serves as a template for presenting experimentally determined results. Based on general principles, solubility is expected to be highest in polar aprotic solvents.

| Solvent | Temperature (°C) | Expected Solubility Range | Intended Use |

| Dimethyl Sulfoxide (DMSO) | 25 | High (>50 mg/mL) | Stock solution for screening |

| Acetonitrile (ACN) | 25 | Moderate (1-10 mg/mL) | Stock solution, HPLC mobile phase |

| Ethanol (95%) | 25 | Moderate (1-10 mg/mL) | Stock solution for biological assays |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Low (<0.1 mg/mL) | Aqueous biological assays |

Stability Profile: Identifying and Mitigating Degradation

Stability is not an inherent property but a function of the compound's environment. For an aldehyde-containing heterocyclic compound, the primary degradation pathways of concern are hydrolysis, oxidation, and photolysis. While specific stability data for this carbaldehyde is sparse, a close structural analog, 5-methoxy-1H-indazole-3-carboxamide, provides a validated framework for predicting its behavior. The primary degradation pathway for the carboxamide is hydrolysis, with oxidation and photodegradation also being significant under stress conditions.[5]

Key Degradation Pathways

-

Hydrolytic Degradation: The indazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions. The aldehyde group itself is generally stable to hydrolysis but can be a point of other reactions. For the analogous carboxamide, both strongly acidic (pH < 3) and alkaline (pH > 8) conditions were found to accelerate degradation.[5] A similar profile is anticipated for the carbaldehyde.

-

Oxidative Degradation: The aldehyde functional group is susceptible to oxidation, converting it to the corresponding carboxylic acid (5-methoxy-1H-indazole-3-carboxylic acid). This can be initiated by atmospheric oxygen, peroxides present in solvents (like older THF or ether), or other oxidizing agents.

-

Photodegradation: Aromatic systems like the indazole ring are chromophores that can absorb UV light. This energy can trigger photochemical reactions, leading to dimerization, rearrangement, or decomposition. Compounds of this class are often sensitive to light.[5]

Experimental Workflow for Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to identify potential degradation products and degradation pathways. This is a cornerstone of drug development as mandated by regulatory bodies like the ICH.

Caption: Workflow for a forced degradation (stress testing) study.

Step-by-Step Protocol: Forced Degradation Study

This protocol is adapted from established methods for similar heterocyclic compounds.[5]

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Prior to analysis, neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8-24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to serve as a dark control.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., a gradient method on a C18 column with a PDA detector). The goal is to separate the parent peak from all degradant peaks.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of the compound:

-

Solid Storage: Store the solid compound at the recommended 0-8 °C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3]

-

Solution Storage:

-

For maximum stability, prepare stock solutions in high-purity, aprotic solvents like DMSO or acetonitrile.[5]

-

If aqueous buffers are required, prepare solutions fresh and use them immediately. If short-term storage is necessary, maintain a pH between 4 and 6 and store at 2-8°C, protected from light.[5]

-

Avoid high temperatures. Autoclaving solutions is not recommended as it will likely cause significant thermal degradation.[5] Sterile filtration is the preferred method for sterilization.

-

Conclusion

This compound is a high-value intermediate whose successful application hinges on a precise understanding of its solubility and stability. This guide establishes a framework for this understanding, moving from theoretical principles to robust, validated experimental protocols. While high solubility can be expected in polar aprotic solvents like DMSO, researchers must experimentally verify solubility in their specific application-relevant media. The primary stability concerns—hydrolysis, oxidation, and photolysis—can be effectively mitigated through careful control of pH, exclusion of light, and use of appropriate aprotic solvents for stock solutions. By implementing the methodologies outlined herein, scientists can ensure the integrity of their starting material, leading to more reliable, reproducible, and ultimately successful research and development outcomes.

References

- CID 157980671 | C20H18N2O4. PubChem - NIH. [Link]

- 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1. Chemsrc. [Link]

- This compound | C9H8N2O2 | CID 10080895. PubChem. [Link]

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

The Versatile Role of 5-Methoxy-1H-indazole-3-carbaldehyde in Modern Organic Synthesis: Application Notes and Protocols

In the landscape of contemporary drug discovery and materials science, the demand for efficient and versatile building blocks is paramount. Among these, 5-methoxy-1H-indazole-3-carbaldehyde has emerged as a crucial intermediate, particularly in the synthesis of complex heterocyclic scaffolds with significant biological activity.[1][2][3] Its unique electronic and structural features, combining the reactivity of an aldehyde with the privileged indazole core, make it a focal point for the construction of novel molecular architectures, most notably in the development of kinase inhibitors for cancer therapy.[4]

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into detailed application notes, field-proven protocols, and the mechanistic rationale behind key transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic tool.

I. The Strategic Importance of the Indazole Scaffold

The indazole moiety is a bioisostere of indole and purine, capable of forming strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins.[4] This characteristic has propelled its integration into a multitude of pharmaceutical agents, including the notable kinase inhibitors axitinib and pazopanib.[4] The aldehyde functionality at the 3-position of the indazole ring serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive aminations, olefination reactions, and cyclocondensations.[4]

II. Synthesis of the Core Intermediate: this compound